molecular formula C19H17NO3 B3482531 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide

2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide

Cat. No. B3482531
M. Wt: 307.3 g/mol
InChI Key: GCSPOKKYLAKEHX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide, also known as DPFF, is a chemical compound that has been studied for its potential applications in scientific research. DPFF is a furan derivative that has shown promising results in various studies related to the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide is not yet fully understood. However, studies have suggested that it may act through the inhibition of certain enzymes and receptors that are involved in the inflammatory response. 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have also shown that 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide in lab experiments is its potential as a pharmacological agent. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various disorders. However, one of the limitations of using 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Additionally, 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide may have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.

Scientific Research Applications

2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a pharmacological agent. 2,5-dimethyl-N-(4-phenoxyphenyl)-3-furamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

2,5-dimethyl-N-(4-phenoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-12-18(14(2)22-13)19(21)20-15-8-10-17(11-9-15)23-16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSPOKKYLAKEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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